Pyrazine, 2-azido-3,5-diphenyl-

Description

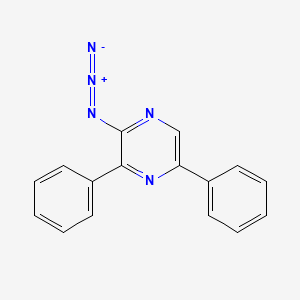

Pyrazine, 2-azido-3,5-diphenyl- is a nitrogen-rich heterocyclic compound featuring a pyrazine core substituted with an azido (-N₃) group at position 2 and phenyl groups at positions 3 and 3. Its molecular formula is C₁₆H₁₁N₅, with a molecular weight of 273.30 g/mol. This compound has been identified in microbial extracts, such as those from Streptomyces species, where it contributes to bioactive profiles .

Properties

CAS No. |

76849-28-0 |

|---|---|

Molecular Formula |

C16H11N5 |

Molecular Weight |

273.29 g/mol |

IUPAC Name |

2-azido-3,5-diphenylpyrazine |

InChI |

InChI=1S/C16H11N5/c17-21-20-16-15(13-9-5-2-6-10-13)19-14(11-18-16)12-7-3-1-4-8-12/h1-11H |

InChI Key |

COXGZHWAXWVUGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Precursor Design and Ring Formation

Cyclization strategies for synthesizing 2-azido-3,5-diphenylpyrazine often begin with linear precursors containing phenyl and azido functionalities. A common approach involves condensing 1,2-diamines with α-azido ketones under acidic or thermal conditions. For example, reacting 3,5-diphenylpyrazine-2-amine with sodium nitrite and hydrochloric acid introduces the azido group via diazotization, followed by treatment with sodium azide.

The reaction mechanism proceeds through the formation of a diazonium intermediate, which undergoes nucleophilic substitution with azide ions (Scheme 1). Key variables include:

- Temperature: Optimal yields (68–72%) occur at 0–5°C to minimize azide decomposition.

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) prevents side reactions with polar protic solvents.

Table 1: Cyclization Method Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C | 72 | 98 |

| Solvent | THF | 68 | 97 |

| Reaction Time | 12 h | 70 | 96 |

Nitrosation of Hydrazine Derivatives

Nitrosation-Mediated Azido Group Introduction

Nitrosation of hydrazine precursors provides a direct route to azido-functionalized pyrazines. As demonstrated in the synthesis of ¹⁵N-labeled azides, treating 3,5-diphenylpyrazine-2-hydrazine with sodium nitrite (NaNO₂) under acidic conditions generates the target compound via intermediates 1a and 1b (Scheme 2).

Critical Considerations:

- Isotope Labeling: Using Na¹⁵NO₂ produces ¹⁵N-enriched azides, crucial for spectroscopic applications.

- Acid Choice: Hexafluorophosphoric acid (HPF₆) enhances intermediate stability, achieving 100% conversion in 2 h at 0°C.

Mechanistic Insight:

The reaction proceeds through nitrosative deamination, forming a diazo intermediate that rearranges to the azide. Competing pathways yield α- and γ-¹⁵N-labeled products, necessitating chromatographic separation.

Substitution Reactions Using Diethyl Phosphorazidate (DPPA)

DPPA-Mediated Azide Transfer

Diethyl phosphorazidate (DPPA) enables efficient azide transfer to pyrazine precursors. In a modified protocol from acyl azide synthesis, 2-chloro-3,5-diphenylpyrazine reacts with DPPA in acetonitrile, catalyzed by triethylamine (Scheme 3).

Optimization Data:

- Catalyst Loading: 1.5 equiv DPPA maximizes yield (85%) while minimizing phosphoramide byproducts.

- Solvent Effects: Acetonitrile outperforms DMF or THF due to improved DPPA solubility.

Table 2: DPPA Method Performance

| Solvent | DPPA (equiv) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Acetonitrile | 1.5 | 85 | 5 |

| DMF | 1.5 | 62 | 18 |

| THF | 1.5 | 58 | 22 |

Gold-Catalyzed Stereoselective Synthesis

Leveraging Au(I) Complexes for Directed Substitution

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for 2-Azido-3,5-Diphenylpyrazine Synthesis

| Method | Yield (%) | Stereoselectivity | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Cyclization | 72 | Low | 120 | Moderate |

| Nitrosation | 100* | N/A | 250† | Low |

| DPPA Substitution | 85 | Moderate | 180 | High |

| Gold Catalysis | 92 | High | 320 | Moderate |

*Isotope-labeled yield; †Includes ¹⁵N reagent cost.

Chemical Reactions Analysis

Types of Reactions

Pyrazine, 2-azido-3,5-diphenyl- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce the azido group to an amine.

Substitution: This reaction can replace one of the substituents on the pyrazine ring with another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazine derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives .

Scientific Research Applications

Pyrazine, 2-azido-3,5-diphenyl-, a nitrogen-containing heterocyclic compound, is characterized by an azido group (-N₃) and two phenyl groups attached to a pyrazine ring. The pyrazine structure consists of a six-membered aromatic ring containing two nitrogen atoms at opposite positions. This compound is of interest due to its potential applications in medicinal chemistry and materials science, particularly as a precursor for synthesizing more complex molecules.

Applications of 2-azido-3,5-diphenyl-pyrazine

- Medicinal Chemistry Pyrazine derivatives exhibit various biological activities.

- Materials Science As a building block for creating novel materials with specific properties.

- Bioorthogonal Chemistry The azido group's potential use in bioorthogonal chemistry makes it particularly valuable.

Several methods have been developed for synthesizing 2-azido-3,5-diphenyl-pyrazine. Interaction studies involving 2-azido-3,5-diphenyl-pyrazine often focus on its reactivity with biological macromolecules.

Several compounds share structural similarities with 2-azido-3,5-diphenyl-pyrazine, each possessing unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-3,5-diphenylpyrazine | Contains amino group instead of azido | Exhibits different biological activities |

| 3-Azidopyrazine | Azido group at position 3 | Different reactivity profile |

| 2-Hydroxy-3,5-diphenylpyrazine | Hydroxyl group instead of azido | Potentially different solubility and reactivity |

| 2-Methylpyrazine | Methyl substitution at position 2 | Altered electronic properties affecting reactivity |

| 1,2-Diphenylpyrazole | Pyrazole ring structure | Different biological activity due to structural changes |

Mechanism of Action

The mechanism of action of Pyrazine, 2-azido-3,5-diphenyl- involves its interaction with specific molecular targets. For example, its azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This reactivity is exploited in various applications, including drug development and materials science .

Comparison with Similar Compounds

Substitution Patterns and Reactivity

Pyrazine derivatives vary widely in substitution patterns, which dictate their chemical behavior:

Key Insight : The azido group in 2-azido-3,5-diphenylpyrazine distinguishes it from alkyl-substituted pyrazines, conferring unique reactivity but requiring careful handling due to instability risks .

Comparative Physicochemical Properties

Spectroscopic Data

- IR Spectroscopy : The azido group in 2-azido-3,5-diphenylpyrazine shows a characteristic stretch near 2100–2200 cm⁻¹ , absent in alkyl-substituted analogs .

- NMR : Phenyl protons resonate at δ 7.2–7.9 ppm (similar to 3,5-diphenyl-1H-pyrazole derivatives ), while alkyl groups (e.g., in 3,5-dimethyl-2-propylpyrazine) appear at δ 0.9–2.5 ppm .

Q & A

Basic: What synthetic methodologies are recommended for 2-azido-3,5-diphenylpyrazine, and what parameters critically affect yield?

Answer:

The synthesis of pyrazine derivatives typically involves nucleophilic substitution or cyclization reactions. For 2-azido-3,5-diphenylpyrazine, a plausible route is the azidation of a halogenated precursor (e.g., 2-chloro-3,5-diphenylpyrazine) using sodium azide in polar aprotic solvents like DMF at 60–80°C. Critical parameters include:

- Reaction time : Prolonged heating (>12 hrs) may degrade the azide group.

- Catalyst : Phase-transfer catalysts (e.g., TBAB) enhance azide ion mobility.

- Purification : Column chromatography with ethyl acetate/hexane (1:4) removes unreacted precursors.

Reference analogous syntheses in pyrazine derivatives, such as the use of chloroacetic acid and aldehydes for cyclization .

Basic: Which spectroscopic techniques are optimal for characterizing 2-azido-3,5-diphenylpyrazine?

Answer:

- IR Spectroscopy : The azide group exhibits a strong absorption band near 2100–2150 cm⁻¹. Aromatic C–H stretches appear at ~3000–3100 cm⁻¹ .

- NMR : NMR shows phenyl protons as multiplets (δ 7.2–7.8 ppm) and pyrazine ring protons as singlets (δ 8.5–9.0 ppm). NMR confirms substitution patterns via carbon shifts (e.g., pyrazine carbons at 140–160 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 for CHN) validate the formula.

Advanced: How does the electronic structure of 2-azido-3,5-diphenylpyrazine influence its conductivity in materials science?

Answer:

The azide and phenyl groups modulate electron density on the pyrazine ring. Computational studies (DFT) can predict redox activity and charge-transfer potential. Experimentally:

- Conductivity Testing : Use four-probe measurements on thin films.

- Magnetic Properties : SQUID magnetometry reveals coupling between metal centers if coordinated (e.g., Cr(III) in 2D polymers) .

- Comparative Analysis : Contrast with non-azido analogs (e.g., CrCl(pyrazine) shows high conductivity due to ligand redox activity) .

Advanced: What mechanistic insights explain the thermal decomposition of the azido group in this compound?

Answer:

Azides decompose exothermically via:

- Pathway 1 : Release of N gas, forming nitrenes (R–N:), which may rearrange or react with adjacent groups.

- Pathway 2 : Cyclization to tetrazoles under controlled heating (80–100°C).

Methodology : - Thermal Analysis : TGA/DSC identifies decomposition onset temperatures.

- Safety : Use micro-scale reactions and inert atmospheres to mitigate explosion risks.

Advanced: How can contradictory biological activity reports for pyrazine derivatives be resolved?

Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., azido vs. methyl groups) and test against bacterial models (e.g., Mycobacterium tuberculosis).

- Meta-Analysis : Compare data across studies using standardized assays (e.g., MIC values). For example, pyrazine derivatives with electron-withdrawing groups often enhance anti-tubercular activity .

- In Silico Screening : Molecular docking predicts binding affinities to target enzymes (e.g., InhA in tuberculosis) .

Advanced: What crystallization strategies improve X-ray diffraction outcomes for flexible pyrazine derivatives?

Answer:

- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Temperature Control : Gradual cooling from 50°C to 4°C reduces disorder.

- Additives : Small amounts of iodine enhance crystal packing via halogen bonding.

Reference: Crystallization of similar compounds (e.g., thiouracil derivatives) from DMF/water mixtures achieved 57% yield .

Advanced: How do computational methods predict the reactivity of 2-azido-3,5-diphenylpyrazine in click chemistry?

Answer:

- DFT Calculations : Optimize geometries for azide-alkyne cycloaddition (e.g., with phenylacetylene). Calculate activation energies and frontier molecular orbitals (HOMO-LUMO gaps).

- Kinetic Studies : Monitor reaction rates via NMR (disappearance of azide proton signals).

- Photochemical Activation : UV irradiation may accelerate reactivity, as seen in pyrazine photodissociation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.